Product packaging for Zinc trichlorophenate(Cat. No.:CAS No. 30143-22-7)

Zinc trichlorophenate

Cat. No.: B1616821
CAS No.: 30143-22-7
M. Wt: 458.2 g/mol
InChI Key: LQUPKVMEAATBSL-UHFFFAOYSA-L
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Description

Significance of Metal-Organic Interactions in Environmental Remediation Paradigms

The interaction between metal ions and organic ligands is the foundation for a class of materials known as coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.net These materials are composed of metal centers linked by organic molecules, creating structures with high porosity and large surface areas. researchgate.net This structural characteristic is of profound significance in environmental remediation. The vast internal surfaces of these materials make them excellent candidates for the adsorption of gas molecules and environmental pollutants. researchgate.net

Furthermore, metal-organic interactions can facilitate the degradation of persistent organic pollutants. The metal centers can act as catalytic sites, promoting chemical reactions that break down harmful substances into less toxic compounds. mdpi.comaesacademy.org For instance, the generation of highly reactive oxygen species (ROS) by some metal-organic composites under light irradiation enables the photocatalytic destruction of complex organic molecules. mdpi.comnih.gov In other applications, these interactions allow for the immobilization of heavy metals in contaminated soils, forming stable complexes that reduce the bioavailability and toxicity of the metals. mdpi.com The synergy between the metal and the organic component allows for the design of materials tailored to target specific environmental contaminants.

Overview of Zinc-Based Compounds and Composites in Organic Pollutant Management

Zinc-based materials are notable for their versatility and effectiveness in managing a wide array of organic pollutants. mdpi.com Zinc oxide (ZnO) nanoparticles, in particular, have received significant attention due to their unique physicochemical properties, including high surface area, photostability, and strong photocatalytic activity under UV and visible light. mdpi.comglochem.com This activity allows them to efficiently degrade persistent organic pollutants such as industrial dyes, pharmaceuticals, and pesticides found in wastewater. mdpi.comnih.gov The mechanism often involves the generation of hydroxyl and superoxide (B77818) radicals, which are powerful oxidizing agents that mineralize the pollutants into simpler, benign substances like CO2 and H2O. aesacademy.orgnih.gov

Beyond nanoparticles, other zinc-based composites have demonstrated high efficacy. Zinc-based coordination polymers have been synthesized and studied for their exceptional ability to remove pollutants like 2,4,6-trichlorophenol (B30397) from aqueous solutions through adsorption, driven by electrostatic and π-π stacking interactions. researchgate.net Another approach involves the use of zero-valent zinc (ZVZ), which acts as a strong reducing agent for the reductive dechlorination of chlorinated organic compounds, such as 2,4,6-trichlorophenol, converting them into less chlorinated and therefore less toxic phenols. researchgate.netnih.gov

Zinc-Based MaterialTarget Pollutant TypeMechanism of ActionReferences
Zinc Oxide (ZnO) Nanoparticles Dyes, Pharmaceuticals, Pesticides, Heavy MetalsPhotocatalysis, Adsorption mdpi.comaesacademy.orgnih.govglochem.com
Zinc Coordination Polymers (CPs) Phenolic Compounds (e.g., 2,4,6-Trichlorophenol)Adsorption researchgate.net
Zero-Valent Zinc (ZVZ) Chlorinated Phenols (e.g., 2,4,6-Trichlorophenol)Reductive Dechlorination researchgate.netnih.gov
Zinc Ferrite (ZnFe2O4) Organic Pollutants (e.g., Bisphenol A)Photocatalysis mdpi.com
ZnxCd1-xS Solid Solutions 2,4,6-TrichlorophenolPhotocatalysis scirp.org

Conceptual Framework of Zinc-Phenate Complexation and Derived Structures

Zinc trichlorophenate is a metal salt formed from the reaction of zinc with a trichlorophenol. ontosight.ai The resulting compound's structure is defined by the coordination of a central zinc(II) ion (Zn²⁺) with two trichlorophenolate anions. chemeo.comnih.govnih.gov The phenolate (B1203915) is formed by the deprotonation of the hydroxyl group (-OH) on the trichlorophenol molecule, creating an oxygen anion that acts as a ligand, bonding to the zinc center. The general molecular formula for this compound is C₁₂H₄Cl₆O₂Zn. chemeo.comnih.govnih.gov

Depending on the specific isomer of trichlorophenol used, different structural isomers of this compound can be formed. The most referenced isomers are derived from 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol. ontosight.ainih.gov The coordination geometry around the zinc atom can vary, but it typically involves the formation of zinc-oxygen bonds. researchgate.net In more complex systems, such as zinc-based coordination polymers, these zinc-phenate or zinc-carboxylate units can be further linked by other organic spacer ligands, leading to the formation of one-dimensional, two-dimensional, or three-dimensional polymeric networks. researchgate.net These derived structures possess unique properties determined by the nature of both the phenolate and any additional ligands, influencing their application in areas like catalysis and adsorption. researchgate.netrsc.org

Compound NameMolecular FormulaParent CompoundReferences
Zinc 2,4,5-trichlorophenate C₁₂H₄Cl₆O₂Zn2,4,5-Trichlorophenol ontosight.aichemeo.comnih.gov
Zinc 2,4,6-trichlorophenate C₁₂H₄Cl₆O₂Zn2,4,6-Trichlorophenol nih.govnih.gov

Research Trajectories and Scholarly Objectives for Advanced Zinc-Trichlorophenol Systems

Current research on advanced systems involving zinc and trichlorophenol is primarily driven by the need for effective environmental remediation technologies. Scholarly objectives are focused on synthesizing novel materials and understanding the mechanisms by which they can remove or degrade toxic trichlorophenols from contaminated water sources.

One major research trajectory is the development of zinc-based adsorbents. A study reported the synthesis of a zinc-based coordination polymer, [Zn(hba)₂(tmdp)]n, which demonstrated a significant adsorption capacity of 207.8 mg/g for 2,4,6-trichlorophenol (TCP) in aqueous solutions. researchgate.net The mechanism for this high uptake was attributed to π-π stacking and electrostatic interactions between the adsorbent and the TCP molecules. researchgate.net Another study synthesized Zn²⁺-Al³⁺-tartrate layered double hydroxides which achieved a maximum TCP removal rate of 89.94% and an adsorption capacity of 599.6 mg/g. mdpi.com

A second critical area of investigation is the chemical degradation of trichlorophenols using zinc-based systems. Research has shown that zero-valent zinc (Zn) can be used for the reductive dechlorination of 2,4,6-TCP. researchgate.netnih.gov While plain zinc showed a relatively low reaction rate, its reactivity was dramatically increased when combined with a catalytic metal like palladium (Pd/Zn), leading to the degradation of TCP into phenol (B47542) and less chlorinated phenols. researchgate.netnih.gov Photocatalysis represents another promising degradation pathway. Materials such as lanthanum-doped ZnO and ZnxCd1-xS solid solutions have been successfully employed for the photocatalytic degradation of 2,4,6-trichlorophenol under light irradiation. scirp.orgresearchgate.net For instance, La-doped ZnO achieved over 95% mineralization of TCP under UV light. researchgate.net

Research FocusMaterial SystemFinding/ResultReferences
Adsorption Zinc Coordination PolymerAdsorption capacity of 207.8 mg/g for 2,4,6-TCP. researchgate.net
Adsorption Zn²⁺-Al³⁺-Tartrate LDHsAdsorption capacity of 599.6 mg/g for 2,4,6-TCP. mdpi.com
Reductive Dechlorination Zero-Valent Zinc (Zn) & Pd/ZnPd/Zn dramatically increases the degradation rate of 2,4,6-TCP into phenol and less chlorinated phenols. researchgate.netnih.gov
Photocatalysis Lanthanum-doped ZnO>95% mineralization of 2,4,6-TCP achieved in 120 minutes under UV irradiation. researchgate.net
Photocatalysis ZnxCd1-xS Solid SolutionsEfficient solar-light-active photocatalyst for the degradation of 2,4,6-TCP. scirp.org
Anaerobic Degradation Anaerobic Consortia + ZincIn the degradation of Pentachlorophenol (B1679276) (PCP), 2,4,6-TCP is formed as an intermediate. The presence of zinc was found to lower the concentration of these intermediates. ascelibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6O2Zn B1616821 Zinc trichlorophenate CAS No. 30143-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30143-22-7

Molecular Formula

C12H4Cl6O2Zn

Molecular Weight

458.2 g/mol

IUPAC Name

zinc;2,3,4-trichlorophenolate

InChI

InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-2-4(10)6(9)5(3)8;/h2*1-2,10H;/q;;+2/p-2

InChI Key

LQUPKVMEAATBSL-UHFFFAOYSA-L

SMILES

C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Zn+2]

Canonical SMILES

C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Zinc Trichlorophenol Compounds and Relevant Precursors

Direct Synthesis Approaches for Zinc Trichlorophenate

Direct synthesis of this compound, while not extensively documented in contemporary literature, can be approached through fundamental principles of inorganic salt formation. These methods would typically involve the reaction of a zinc-containing base with a trichlorophenol isomer.

Salt Formation Pathways via Reaction Optimization

The primary pathway to synthesizing this compound is through a neutralization reaction between a zinc base and a trichlorophenol. This acid-base reaction forms the zinc salt of the corresponding phenoxide.

General Reaction: ZnO + 2 C₆H₃Cl₃O → Zn(OC₆H₂Cl₃)₂ + H₂O

The optimization of this reaction would involve a systematic variation of several key parameters to maximize the yield and purity of the resulting this compound. While specific research data for this exact compound is scarce, the principles of metal phenate synthesis provide a foundational methodology.

Key Optimization Parameters:

ParameterDescriptionPotential Impact on Reaction
Zinc Source The choice of the zinc-containing reactant, such as zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), or zinc acetate (Zn(CH₃COO)₂).The reactivity of the zinc source can influence reaction rates and the formation of byproducts. Zinc oxide is a common and cost-effective choice.
Solvent System The medium in which the reaction is carried out. This could range from aqueous solutions to organic solvents like ethanol or toluene.The solubility of both the reactants and the product is a critical factor. A solvent that facilitates the interaction of the reactants while allowing for the precipitation of the product can drive the reaction to completion.
Temperature The thermal conditions under which the reaction is conducted.Higher temperatures generally increase the reaction rate but can also lead to the degradation of reactants or products. The optimal temperature would need to be determined empirically.
Stoichiometry The molar ratio of the zinc base to the trichlorophenol.A slight excess of the trichlorophenol may be used to ensure the complete conversion of the zinc base.
Reaction Time The duration for which the reaction is allowed to proceed.Monitoring the reaction progress over time, for instance through spectroscopic methods, would be necessary to determine the point of maximum yield.

Detailed Research Findings: Specific, detailed research findings on the optimization of direct synthesis pathways for this compound are not readily available in the reviewed literature. However, analogous preparations of other metal phenates suggest that a one-step process involving the reaction of a phenol (B47542) with a metal oxide or hydroxide in the presence of a suitable solvent is a viable approach.

Controlled Crystallization and Purification Techniques

Following the synthesis, the crude this compound product would require purification to remove unreacted starting materials and any byproducts. Controlled crystallization is a primary method for achieving high purity.

The selection of an appropriate crystallization method depends on the solubility characteristics of this compound in various solvents. General techniques that could be applied include:

Cooling Crystallization: This method is suitable if the solubility of this compound is significantly higher in a given solvent at elevated temperatures than at lower temperatures. The crude product would be dissolved in a minimal amount of hot solvent, and the solution would then be slowly cooled to induce the formation of crystals.

Antisolvent Addition: If a solvent is identified in which this compound is soluble, and another in which it is insoluble (but the impurities are soluble), the addition of the "antisolvent" to a concentrated solution of the crude product can induce crystallization.

Evaporative Crystallization: For compounds that are highly soluble, the solvent can be slowly evaporated from the solution to increase the concentration of the solute beyond its solubility limit, leading to crystallization.

Purification Steps:

StepDescriptionPurpose
Filtration The solid crude product is separated from the reaction mixture.To isolate the solid product from the liquid phase containing soluble impurities.
Washing The isolated solid is washed with a suitable solvent.To remove any residual soluble impurities adhering to the surface of the crude product.
Recrystallization The crude product is dissolved in a solvent and then crystallized under controlled conditions.To achieve a high degree of purity by separating the desired compound from impurities based on differences in solubility.
Drying The purified crystals are dried to remove any remaining solvent.To obtain a stable, solvent-free final product.

Preparation of Zinc-Based Coordination Polymers and Layered Double Hydroxides for Trichlorophenol Interactions

An alternative approach to the direct synthesis of this compound involves the creation of zinc-based materials that can interact with and potentially sequester trichlorophenols. These materials include coordination polymers and layered double hydroxides.

Homogeneous Precipitation Syntheses (e.g., Zn²⁺-Al³⁺-tartrate Layered Double Hydroxides)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) that can be synthesized to have a high affinity for specific organic pollutants. The synthesis of Zn²⁺-Al³⁺-tartrate LDHs for the removal of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been demonstrated using a homogeneous precipitation method. semanticscholar.org

In this method, a solution containing zinc and aluminum salts (e.g., nitrates) is treated with a precipitating agent under controlled conditions. The use of tartrate as an intercalating anion can enhance the adsorption capacity for organic molecules like trichlorophenol.

Synthesis Parameters for Zn²⁺-Al³⁺-Tartrate LDHs: semanticscholar.org

ParameterConditionOutcome
Precipitation Method Homogeneous PrecipitationLeads to the formation of well-crystallized LDH particles with a uniform size distribution.
Reactants Zinc nitrate (Zn(NO₃)₂), Aluminum nitrate (Al(NO₃)₃), Sodium tartrate (Na₂C₄H₄O₆)Provides the metal cations and the intercalating anion for the LDH structure.
Adsorption Target 2,4,6-TrichlorophenolThe synthesized LDH material shows a high removal rate for this pollutant from aqueous solutions. semanticscholar.org

Research Findings: Studies have shown that Zn²⁺-Al³⁺-tartrate LDHs exhibit a high removal rate for 2,4,6-TCP from water, with one study reporting a maximum removal rate of 89.94% under optimized conditions of a 2.5-hour contact time, a temperature of 20.0 °C, and a solution pH of 3. semanticscholar.org

Solvothermal and Hydrothermal Methods for Coordination Polymer Formation

Solvothermal and hydrothermal methods are widely used for the synthesis of crystalline coordination polymers. These techniques involve heating the reactants in a sealed vessel (autoclave) in the presence of a solvent (solvothermal) or water (hydrothermal) at temperatures above the boiling point of the solvent.

These methods allow for the formation of thermodynamically stable crystalline phases that may not be accessible under ambient conditions. By selecting appropriate organic linkers, it is possible to design zinc-based coordination polymers with specific pore sizes and functionalities that can facilitate the adsorption of molecules like trichlorophenols.

Typical Conditions for Hydrothermal/Solvothermal Synthesis:

ParameterTypical RangeRole in Synthesis
Temperature 100 - 260 °CInfluences the crystal growth rate and the resulting phase of the coordination polymer.
Pressure Autogenous (generated by the heated solvent)Affects the solubility of reactants and can influence the final crystal structure.
Solvent Water, Dimethylformamide (DMF), Ethanol, etc.Acts as a reaction medium and can sometimes be incorporated into the final structure.
Reactants Zinc salt (e.g., Zn(NO₃)₂·6H₂O), Organic linker (e.g., carboxylic acids, nitrogen-containing heterocycles)The choice of reactants determines the structure and properties of the resulting coordination polymer.

Green Chemistry and Biosynthesis Routes for Zinc-Containing Nanostructures

In recent years, there has been a growing interest in the development of environmentally friendly methods for the synthesis of nanomaterials. Green chemistry and biosynthesis routes utilize natural resources such as plant extracts, bacteria, and fungi as reducing and capping agents for the formation of zinc-containing nanostructures, primarily zinc oxide (ZnO) nanoparticles.

These biosynthesized nanoparticles have shown potential in various environmental applications, including the degradation of organic pollutants. The phytochemicals present in plant extracts, such as polyphenols, flavonoids, and proteins, can effectively reduce zinc salts to form ZnO nanoparticles and stabilize them, preventing agglomeration.

Examples of Green Synthesis Precursors for Zinc Nanostructures:

Biological SourceZinc PrecursorResulting NanostructurePotential Application
Calotropis gigantea (Giant Milkweed) extractZinc acetateZnO nanoparticlesAntimicrobial and antifungal agent
Dolichos Lablab L. leaf extractZinc acetate dihydrateZnO nanostructuresPhotocatalyst and bactericidal component
Trichoderma harzianum (fungus) culture filtrateZinc acetate dihydrateZnO nanoparticlesAntifungal agent against plant pathogens

Research Findings: The biosynthesis of ZnO nanoparticles using various plant extracts has been widely reported. These methods are advantageous due to their simplicity, low cost, and the avoidance of toxic chemicals. The resulting nanoparticles often exhibit enhanced biological activity compared to their chemically synthesized counterparts, which can be attributed to the presence of bioactive molecules from the plant extracts on their surface.

Fabrication of Zinc Oxide (ZnO) Nanostructures for Photocatalytic Applications

Zinc oxide nanostructures are widely recognized for their potential in photocatalysis due to their unique electronic and optical properties. biointerfaceresearch.com The morphology of these nanostructures plays a critical role in their efficacy, influencing factors such as surface area and light absorption capabilities. biointerfaceresearch.com Various synthesis methods have been developed to control the size, shape, and dimensionality of ZnO nanomaterials to enhance their photocatalytic performance. biointerfaceresearch.comacs.org

Sol-Gel Synthesis Protocols

The sol-gel method is a versatile and widely employed technique for the synthesis of ZnO nanoparticles. biointerfaceresearch.comsapub.org This bottom-up approach involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, a zinc precursor, such as zinc acetate dihydrate, is dissolved in a solvent, often an alcohol, and subjected to hydrolysis and condensation reactions. sapub.orgnih.gov

In a typical procedure, zinc acetate dihydrate is dissolved in a solvent like methanol, ethanol, or isopropanol, and stabilized by an agent such as monoethanolamine (MEA). nih.gov The solution is stirred at a specific temperature to form a homogenous and transparent ZnO solution. nih.gov This "sol" is then aged before being used for the deposition of ZnO nanoparticles. nih.gov The resulting ZnO nanoparticles can be characterized for their crystalline structure, morphology, and optical properties using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-visible spectroscopy. sapub.org XRD analysis typically reveals a hexagonal wurtzite crystal structure for the synthesized ZnO. sapub.orgchula.ac.th

The choice of zinc salt precursor (e.g., zinc acetate, zinc nitrate, zinc sulfate, and zinc chloride) can influence the resulting morphology and properties of the ZnO nanostructures. chula.ac.th Furthermore, the solvent system plays a crucial role in controlling the crystal growth and final shape of the nanostructures, leading to the formation of nanorods, nanoparticles, or nanoslates. rsc.org This solvent-driven, shape-controlled crystal growth allows for the engineering of the optical band gap of the ZnO nanostructures, which is a key parameter for photocatalytic applications. rsc.org

ParameterDescriptionReference
Precursor Zinc acetate dihydrate, zinc nitrate hexahydrate, zinc sulfate heptahydrate, zinc chloride sapub.orgnih.govchula.ac.thut.ac.ir
Solvent Methanol, ethanol, isopropanol, 2-methoxyethanol nih.govrsc.org
Stabilizer Monoethanolamine (MEA) nih.gov
Typical Morphology Nanoparticles, nanorods, nanoslates rsc.org
Crystal Structure Hexagonal wurtzite sapub.orgchula.ac.th

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient method for the fabrication of ZnO nanostructures. researchgate.net This technique utilizes microwave irradiation to accelerate the chemical reactions, leading to shorter synthesis times compared to conventional heating methods. acs.org The process typically involves irradiating an aqueous solution of a zinc precursor, such as zinc nitrate hexahydrate, and a hydroxide source, like hexamethylenetetramine (HMT), with microwaves at a controlled temperature. acs.org

This method allows for the synthesis of various ZnO morphologies, including nanorods, nanocandles, nanoneedles, nanodisks, and more complex hierarchical structures. acs.orgacs.org The morphology of the resulting ZnO nanostructures can be controlled by adjusting reaction parameters such as the choice of zinc salt, the pH of the reaction mixture, and the heating parameters of the microwave oven. researchgate.netacs.org For instance, by controlling the pH between 5.5 and 12.0, different morphologies like rods, twisted-needles, petals, and flower-like structures can be achieved. researchgate.net

The photocatalytic activity of microwave-synthesized ZnO nanostructures has been evaluated for the degradation of organic dyes like Rhodamine B and Methylene Blue. researchgate.netnih.gov The enhanced photocatalytic performance is often attributed to factors like increased light absorption and reduced recombination of electron-hole pairs. The addition of capping agents, such as sodium hexametaphosphate (SHMP), can further influence the stability and photocatalytic efficiency of the synthesized ZnO nanoparticles. nih.gov

ParameterDescriptionReference
Precursor Zinc nitrate hexahydrate, zinc sulfate acs.org
Hydroxide Source Hexamethylenetetramine (HMT) acs.org
Key Advantage Rapid synthesis, control over morphology acs.orgresearchgate.net
Controlled Morphologies Nanorods, nanoneedles, nanocandles, nanodisks, microstars, flower-like structures acs.orgresearchgate.net
Application Photocatalytic degradation of organic pollutants researchgate.netnih.gov

Morphology-Controlled Preparations of Zinc Oxide

Controlling the morphology of ZnO nanostructures is crucial for tailoring their properties for specific applications, including photocatalysis. biointerfaceresearch.comchalcogen.ro Various wet chemical methods have been developed to achieve this control. By carefully selecting precipitating agents and utilizing structure-directing agents, a diverse range of ZnO morphologies can be obtained. chalcogen.ro For example, using different precipitating agents like potassium hydroxide (KOH), sodium hydroxide (NaOH), and hexamethylenetetramine (HMT) with zinc nitrate can lead to particles with different shapes. chalcogen.ro

The addition of a biopolymer like gum arabic as a structure-directing agent can further modify the particle size and shape, resulting in complex structures such as snowflake-like, flower-like, star-like, and double-raspberry-like morphologies. chalcogen.ro Another approach involves a surfactant-assisted method to synthesize Zn(OH)₂ nanosheets, which can then be annealed to form ZnO-dominant sheets. acs.org The concentration of the surfactant, such as sodium hexadecyl sulfate (SHS), can be varied to control the shape and thickness of the resulting nanosheets. acs.org

A simple chemical precipitation method using different precipitating reagents can also yield ZnO nanoparticles with controlled morphology. For instance, using ammonium carbamate as a precipitating reagent has been shown to produce rod-shaped ZnO nanoparticles. These morphology-controlled synthesis strategies are essential for optimizing the performance of ZnO-based materials in various technological fields. chalcogen.ro

Synthesis MethodPrecipitating/Directing AgentResulting MorphologyReference
Wet ChemicalKOH, NaOH, (CH₂)₆N₄Varies with agent chalcogen.ro
Wet Chemical with BiopolymerGum ArabicSnowflake-like, flower-like, star-like, double-raspberry-like chalcogen.ro
Surfactant-AssistedSodium Hexadecyl Sulfate (SHS)Nanosheets acs.org
Chemical PrecipitationAmmonium CarbamateRod-like

Preparation of Zero-Valent Zinc Systems for Reductive Dechlorination Processes

Zero-valent zinc (ZVZ) has demonstrated significant potential as a reductant for the dechlorination of chlorinated organic compounds, including chlorophenols. nih.govresearchgate.net ZVZ exhibits higher reactivity towards pentachlorophenol (B1679276) (PCP) compared to zero-valent iron (ZVI), making it a promising candidate for environmental remediation. nih.gov The preparation of ZVZ systems for reductive dechlorination is a critical step in developing effective treatment technologies.

The reductive dechlorination of chlorophenols by ZVZ proceeds sequentially, with more chlorinated phenols being transformed into less chlorinated ones. nih.gov The rate of dechlorination is dependent on the position of the chlorine atoms on the phenol ring. nih.gov For instance, the dechlorination rate generally follows the order: PCP > tetrachlorophenols (TeCPs) > trichlorophenols (TCPs). nih.gov

While the direct synthesis of ZVZ particles for this specific application is not extensively detailed in the provided results, the general principle involves using ZVZ in its elemental form (powder or dust) to facilitate the reductive dehalogenation reaction. acs.orgwright.edu This process involves the transfer of electrons from the ZVZ to the chlorinated compound, leading to the cleavage of the carbon-chlorine bond. wright.edu The effectiveness of ZVZ can be influenced by factors such as its surface area and the presence of other species in the solution. acs.org The modification of ZVZ, for example by creating bimetallic systems, can further enhance its reactivity and dechlorination efficiency. wright.edu

Chlorinated PhenolReactivity OrderReference
Pentachlorophenol (PCP)Highest nih.gov
Tetrachlorophenols (TeCPs)Intermediate nih.gov
Trichlorophenols (TCPs)Lowest nih.gov

Structural Elucidation and Coordination Chemistry of Zinc Trichlorophenol Interactions

Spectroscopic Characterization of Zinc-Phenate Bonds and Related Coordination Environments

Spectroscopic methods provide insights into the electronic and vibrational states of molecules, offering a window into the nature of the chemical bonds between the zinc metal center and the trichlorophenate ligands.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the coordination of ligands to a metal center. By analyzing the vibrational frequencies of the bonds within the complex, information about the bond strength and the geometry of the coordination can be obtained. In the context of zinc trichlorophenate, FT-IR spectroscopy can reveal key details about the zinc-oxygen bond formed between the zinc cation and the phenolate (B1203915) group of the trichlorophenol ligand.

The coordination of the trichlorophenate ligand to the zinc ion is typically confirmed by shifts in the characteristic vibrational bands of the ligand. For instance, the C-O stretching vibration of the free phenol (B47542) is expected to shift upon coordination to the metal center. This shift is indicative of the formation of the Zn-O bond. Additionally, new vibrational modes corresponding to the Zn-O stretching and bending may appear in the far-infrared region of the spectrum, providing direct evidence of coordination. researchgate.netscispace.com The presence of multiple phases in bulk samples can be confirmed by infrared spectroscopy, highlighting the kinetic competition between crystallization and coordination. mdpi.com

Table 1: Representative FT-IR Vibrational Frequencies for Zinc-Phenate Coordination

jocpr.com

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the Zn-O bond in this compound.

In the Raman spectrum of this compound, the vibrational modes of the trichlorophenol ligand will be present, and their frequencies may be perturbed upon coordination to the zinc ion. The most significant feature would be the appearance of a band corresponding to the symmetric Zn-O stretching vibration. The position and intensity of this band can provide insights into the strength and nature of the zinc-phenate bond. Additionally, other vibrational modes of the ligand, such as the aromatic ring vibrations, can be analyzed to understand the electronic effects of coordination. mdpi.comdiva-portal.org

Table 2: Expected Raman Shifts for Key Vibrational Modes in Zinc-Phenate Adducts

researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. In the case of this compound, this technique can be used to study the formation of the complex and to understand the electronic structure of the coordinated species.

The UV-Vis spectrum of 2,4,6-trichlorophenol (B30397) typically shows absorption bands in the UV region due to π-π* transitions within the aromatic ring. researchgate.net Upon complexation with zinc, these bands may shift in wavelength (either to longer or shorter wavelengths) and change in intensity. Such changes are indicative of the alteration of the electronic energy levels of the trichlorophenol ligand upon coordination to the zinc ion. The formation of the zinc-phenate bond can lead to the appearance of new charge-transfer bands, which involve the transfer of an electron from the ligand to the metal or vice versa. dergipark.org.tracs.org The intensity of these absorption bands can also be used to determine the stoichiometry of the complex in solution through methods like Job's plot or the mole-ratio method.

Table 3: Potential UV-Vis Absorption Features of this compound

dergipark.org.tr

Advanced Diffraction Techniques for Crystal and Material Structures

While spectroscopic techniques provide valuable information about the local coordination environment, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

For zinc complexes, common coordination numbers are 4, 5, and 6, leading to geometries such as tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.orglibretexts.orgyoutube.com SCXRD data would reveal the exact coordination number and geometry adopted by the zinc ion in the trichlorophenate complex. It would also provide accurate measurements of the Zn-O bond lengths and the angles between the ligands, which are crucial for understanding the stability and reactivity of the compound. Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, can be elucidated from the single crystal structure.

Table 4: Common Coordination Geometries for Zinc(II) Complexes

libretexts.orglibretexts.orglibretexts.org

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. cosmosjournal.in It provides a fingerprint of the crystalline phases present in a material. For this compound, PXRD is essential for confirming the phase purity of a synthesized sample. The diffraction pattern of a pure, crystalline material will consist of a series of sharp peaks at specific diffraction angles (2θ). isroset.orgmathsjournal.com

The positions and intensities of these peaks are characteristic of the crystal lattice of the compound. By comparing the experimental PXRD pattern with a simulated pattern from single crystal data or with standard diffraction databases, the identity of the material can be confirmed. researchgate.net The sharpness of the diffraction peaks provides an indication of the crystallinity of the material; broader peaks suggest smaller crystallite sizes or the presence of amorphous content. ekb.eg PXRD can also be used to identify different polymorphic forms of this compound, if they exist, and to monitor the structural integrity of the material under different conditions. researchgate.netresearchgate.net

Table 5: Information Obtainable from Powder X-ray Diffraction

mathsjournal.comekb.eg

Microscopic and Elemental Analysis for Morphological and Compositional Studies

Microscopic techniques are fundamental to understanding the physical and chemical characteristics of zinc-trichlorophenol complexes at the micro and nano scales. These methods provide direct visual evidence of surface features and the distribution of constituent elements.

Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface topography of zinc-containing materials before and after interaction with trichlorophenol. SEM analysis can reveal the morphology of the material, such as the particle shape (e.g., spherical, hexagonal, or nanorod) and surface texture. researchgate.net Studies on related zinc coordination polymers have demonstrated that SEM can effectively show differences in surface morphology after the adsorption of other molecules, indicating that the technique is well-suited to observe physical changes resulting from the binding of trichlorophenate. researchgate.net

Coupled with SEM, Energy Dispersive Spectrometry (EDS or EDX) provides elemental analysis of the sample. By scanning the electron beam over the surface, EDS can generate elemental maps, showing the distribution of specific elements. For a zinc-trichlorophenol complex, EDS would be used to confirm the presence and co-location of zinc (Zn), oxygen (O), carbon (C), and chlorine (Cl). This mapping is crucial for verifying the successful adsorption or coordination of the trichlorophenate moiety onto the zinc-based substrate. researchgate.net

Table 1: Illustrative EDS Data for a Zinc-Based Adsorbent Before and After Trichlorophenol Interaction This table is a hypothetical representation of expected results based on the principles of EDS analysis.

ElementAtomic % (Before TCP Adsorption)Atomic % (After TCP Adsorption)
Zinc (Zn)5042
Oxygen (O)5045
Carbon (C)010
Chlorine (Cl)03

Transmission Electron Microscopy (TEM) and High-Resolution TEM for Nanoscale Morphology and Lattice Structures

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, enabling the study of the nanoscale morphology of zinc-trichlorophenol complexes. TEM can reveal the size, shape, and internal structure of nanoparticles or coordination polymers. researchgate.net

High-Resolution TEM (HRTEM) provides the ability to visualize the atomic lattice of crystalline materials. In the context of zinc-trichlorophenol interactions, HRTEM can be used to examine the crystallinity of the parent zinc material (e.g., zinc oxide or a coordination polymer). After interaction with trichlorophenol, HRTEM can detect changes in the crystal structure, the formation of amorphous surface layers, or the presence of lattice defects. The clear visualization of lattice fringes in HRTEM images confirms the crystalline nature of the material, and any disruption to this pattern would indicate structural changes induced by the coordination process. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways of Zinc-Trichlorophenol Complexes

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. It is essential for determining the thermal stability and decomposition pathways of zinc-trichlorophenol complexes. The analysis of various zinc(II) complexes has shown that TGA can effectively establish the temperature at which these compounds begin to degrade. researchgate.netresearchgate.net

A TGA thermogram of a zinc-trichlorophenol complex would be expected to show a multi-step decomposition process. An initial, low-temperature weight loss might correspond to the removal of adsorbed or coordinated water molecules. Subsequent weight loss at higher temperatures would be associated with the decomposition of the organic trichlorophenate ligand. The final stage would typically involve the decomposition of the remaining zinc compound into a thermally stable residue, such as zinc oxide (ZnO).

Table 2: Representative TGA Decomposition Stages for a Hypothetical Zinc-Trichlorophenol Complex This table is a generalized representation based on typical TGA results for metal-organic complexes.

Temperature Range (°C)Weight Loss (%)Assignment
50 - 150~5%Loss of adsorbed/hydrated water molecules
250 - 400~45%Decomposition and volatilization of the trichlorophenate ligand
> 400~20%Final decomposition to stable zinc oxide residue

Computational Chemistry Approaches to Coordination and Adsorption Mechanisms

Computational methods provide molecular-level insights into the forces and dynamics that govern the formation of zinc-trichlorophenol complexes. These approaches complement experimental data by explaining the underlying mechanisms of interaction.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and bonding in molecules. DFT studies have been successfully applied to understand the adsorption mechanism of phenols on zinc-based materials. These calculations can determine the most stable geometry of the complex and quantify the strength of the interaction.

For the interaction between trichlorophenol and zinc coordination polymers, DFT studies have shown that the adsorption mechanism is often governed by a combination of forces. researchgate.net Key among these are:

π-π Stacking: The aromatic ring of the trichlorophenol molecule can interact with aromatic ligands present in a zinc coordination polymer through π-π stacking forces.

Electrostatic Interactions: Significant electrostatic attraction can occur between the partially positive zinc center and the electron-rich oxygen atom of the phenolate group, as well as other polar functionalities on the interacting molecules.

DFT calculations can also elucidate the nature of the bonding, confirming whether the interaction is primarily physisorption (weaker, non-covalent forces) or chemisorption (stronger, involving orbital overlap and charge transfer). researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the adsorption process. MD simulations are frequently used to study the interaction of organic molecules with zinc oxide surfaces and other materials. researchgate.netresearchgate.net

In the context of zinc-trichlorophenol systems, MD simulations can be used to:

Model the Adsorption Process: Simulate the approach of a trichlorophenol molecule from a solvent (e.g., water) to the surface of a zinc-based material.

Determine Adsorption Conformation: Identify the preferential orientation and position of the adsorbed molecule on the surface.

Analyze Solvent Effects: Investigate the role of solvent molecules, which can mediate the interaction through effects like water-bridged hydrogen bonding, potentially increasing the interaction strength. researchgate.net

Calculate Binding Energies: Quantify the strength of the adsorption by calculating the binding free energy, which indicates the stability of the resulting complex. nih.gov

These simulations provide a deeper understanding of the kinetic and thermodynamic factors that control the formation and stability of zinc-trichlorophenol complexes at the molecular level.

Mechanistic Studies of Environmental Transformation and Degradation Involving Zinc Trichlorophenol Systems

Adsorption Mechanisms of Trichlorophenols onto Zinc-Based Adsorbents

The removal of trichlorophenols from aqueous solutions through adsorption onto zinc-based materials is a complex process governed by various physicochemical interactions. The structural and surface properties of the adsorbents play a crucial role in their efficacy.

Zinc-based Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. These materials consist of positively charged brucite-like layers, which are compensated by interlayer anions and water molecules. This structure makes them excellent candidates for the removal of anionic pollutants like trichlorophenates through anion exchange and intercalation.

The primary mechanism for the adsorption of trichlorophenol onto zinc-containing LDHs involves anion exchange, where the trichlorophenate anions replace the original interlayer anions (e.g., nitrate, chloride, or carbonate) to maintain charge neutrality within the LDH structure. acs.org The efficiency of this exchange is influenced by the affinity of the LDH for the trichlorophenate anion compared to the interlayer anion.

Intercalation is the process by which the trichlorophenate anions are incorporated into the interlayer space of the LDH. This process can lead to an expansion of the interlayer gallery height. For instance, studies on the intercalation of various organic anions into LDHs have demonstrated a significant increase in the gallery height, confirming the successful incorporation of the guest molecules. rsc.org In the context of trichlorophenol removal, a larger layer spacing in Zn-Al-tartrate LDHs has been shown to result in better adsorption performance for 2,4,6-trichlorophenol (B30397) compared to LDHs with smaller interlayer spaces. semanticscholar.org The intercalation process is not solely dependent on anion exchange; other interactions such as hydrogen bonding and van der Waals forces can also contribute to the stabilization of the trichlorophenate within the LDH structure. The nature of the intercalated anions can also significantly influence the electrochemical properties and sensing capabilities of the LDH material towards trichlorophenol. acs.org

Zinc coordination polymers (CPs) are another class of porous materials that have shown significant potential for the adsorption of trichlorophenols. These materials are constructed from zinc ions or clusters linked by organic ligands, creating a three-dimensional framework with a high surface area and tunable porosity.

The adsorption of 2,4,6-trichlorophenol onto a specific zinc-based coordination polymer, [Zn(hba)2(tmdp)]n, has been reported to have an adsorption capacity of 207.8 mg/g. The primary adsorption mechanisms were identified as π-π stacking and electrostatic interactions between the trichlorophenol molecule and the coordination polymer framework.

The kinetics of the adsorption process, which describes the rate of adsorbate uptake, often follows the pseudo-second-order model. This model suggests that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. For instance, the adsorption of 2,4,6-trichlorophenol on a zinc-based coordination polymer was found to follow a pseudo-second-order kinetic model. nih.gov

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. In the case of the aforementioned zinc coordination polymer, the adsorption data was best fitted by the Langmuir isotherm model, indicating a homogeneous adsorption surface. researchgate.net

Interactive Data Table: Adsorption Parameters for Trichlorophenol on a Zinc-Based Coordination Polymer

ParameterValueModel
Maximum Adsorption Capacity (q_max)207.8 mg/gLangmuir Isotherm
Adsorption KineticsPseudo-second-orderKinetic Model
Adsorption Mechanismπ-π stacking, electrostatic interactions-

The physical properties of zinc-based adsorbents, such as their surface area, porosity, and pore size distribution, are critical factors that determine their adsorption efficacy for trichlorophenols. A larger surface area generally provides more active sites for adsorption, leading to a higher removal capacity.

For instance, in the case of Zn2+-Al3+-tartrate layered double hydroxides used for the removal of 2,4,6-trichlorophenol, the material exhibited a BET surface area of 162 m²/g and a pore diameter of 13.58 nm. semanticscholar.org These properties contribute to its high adsorption capacity of 599.6 mg/g. semanticscholar.org The uniform pore size distribution is also important as it ensures that the adsorbate molecules can easily access the internal adsorption sites.

The porosity of the adsorbent, which includes the total pore volume and the distribution of micropores, mesopores, and macropores, also plays a significant role. Mesopores (2-50 nm) are particularly important for the adsorption of organic molecules like trichlorophenol, as they provide a suitable size for the molecules to diffuse and interact with the adsorbent surface. A decrease in the surface area, pore volume, and pore size of a zinc-based coordination polymer after the adsorption of trichlorophenol further confirms the role of these physical parameters in the adsorption process.

Photocatalytic Degradation Pathways of Trichlorophenol by Zinc-Containing Catalysts

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants in the presence of light. Zinc-containing catalysts, particularly zinc oxide, have been extensively studied for the photocatalytic degradation of trichlorophenols due to their high efficiency, low cost, and environmental friendliness.

Zinc oxide (ZnO) is a wide-bandgap semiconductor that can be activated by solar radiation to generate electron-hole pairs. These charge carriers initiate a series of redox reactions that lead to the degradation of organic pollutants.

Under solar irradiation, ZnO nanoparticles absorb photons with energy equal to or greater than their bandgap energy, leading to the promotion of electrons from the valence band (VB) to the conduction band (CB), leaving behind holes in the VB.

The photogenerated electrons can react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), while the holes can react with water molecules or hydroxide (B78521) ions to generate highly reactive hydroxyl radicals (•OH). Both superoxide and hydroxyl radicals are powerful oxidizing agents that can attack the trichlorophenol molecules, leading to their degradation.

The degradation of chlorophenols by ZnO nanoparticles under solar radiation has been shown to proceed through a series of intermediate products, ultimately leading to mineralization into carbon dioxide, water, and chloride ions. nih.gov The mechanism involves hydroxylation of the aromatic ring, followed by ring cleavage. The efficiency of the degradation process is influenced by factors such as the pH of the solution, solar intensity, and the calcination temperature of the ZnO nanoparticles. nih.gov

To improve the photocatalytic efficiency of zinc-based materials under solar light, the formation of solid solutions with other metal sulfides, such as cadmium sulfide (B99878) (CdS), has been explored. ZnxCd1-xS solid solutions exhibit enhanced photocatalytic activity for the degradation of organic pollutants compared to pure ZnS or CdS.

The enhanced performance of ZnxCd1-xS is attributed to several factors. Firstly, the bandgap of the solid solution can be tuned by varying the ratio of zinc to cadmium, allowing for greater absorption of the visible light portion of the solar spectrum. This increased light absorption leads to the generation of more electron-hole pairs.

Secondly, the formation of a solid solution can promote charge separation and reduce the recombination of photogenerated electrons and holes. The favorable Fermi level position and electrical conductivity of these materials facilitate the transfer of charge carriers to the catalyst surface, where they can participate in redox reactions. The high performance of ZnxCd1-xS in photocatalytic hydrogen production also suggests its potential for efficient charge separation and transfer, which is crucial for the degradation of pollutants. mdpi.com The integration of ZnxCd1-xS with other materials can further enhance its photocatalytic activity.

Identification of Degradation Intermediates and Elucidation of Reaction Pathways

The degradation of trichlorophenols in the presence of zinc systems proceeds through a series of intermediate compounds. For instance, in the reductive dechlorination of 2,4,6-trichlorophenol (2,4,6-TCP) using zero-valent zinc, less chlorinated phenols and phenol (B47542) have been identified as the primary dechlorination products. researchgate.net This suggests a stepwise removal of chlorine atoms from the aromatic ring.

Further detailed analysis of pentachlorophenol (B1679276) (PCP) degradation by zero-valent zinc reveals a sequential dechlorination process, leading to the formation of various tetrachlorophenols (TeCPs) and trichlorophenols (TCPs) as intermediates. nih.govtandfonline.com The specific isomers formed depend on the positions of the chlorine atoms on the phenol ring, indicating a regioselective mechanism where radical intermediates are stabilized by the remaining chlorine and hydroxyl groups. nih.govresearchgate.net

In oxidative degradation pathways, such as those catalyzed by iron sulfophthalocyanine with hydrogen peroxide, the aromatic ring of 2,4,6-TCP can be cleaved. nih.gov This process yields aliphatic compounds like chloromaleic, chlorofumaric, maleic, and fumaric acids. nih.gov This indicates that both dechlorination and ring cleavage are significant transformation pathways.

Initial Compound Degradation System Identified Intermediates/Products Reaction Pathway
2,4,6-TrichlorophenolZero-Valent ZincLess chlorinated phenols, PhenolReductive Dechlorination
PentachlorophenolZero-Valent ZincTetrachlorophenols, TrichlorophenolsSequential Reductive Dechlorination
2,4,6-TrichlorophenolIron Sulfophthalocyanine / H₂O₂Chloromaleic acid, Chlorofumaric acid, Maleic acid, Fumaric acidOxidative Dechlorination and Aromatic Ring Cleavage

Reductive Dechlorination Processes using Zero-Valent Zinc Systems

Zero-valent zinc (ZVZ) has demonstrated significant reactivity in the reductive dechlorination of chlorophenols. nih.govtandfonline.com Batch experiments have shown that ZVZ is more reactive towards pentachlorophenol than zero-valent iron, making it a promising candidate for remediation. nih.govtandfonline.com The general trend of dechlorination rates follows the order of higher chlorinated phenols reacting faster than lower chlorinated ones (PCP > TeCPs > TCPs). nih.govresearchgate.net

The efficiency of ZVZ in dechlorinating chlorophenols can be significantly enhanced by the addition of a second metal, creating a bimetallic system. These systems often exhibit synergistic effects, leading to faster and more complete degradation.

For the dechlorination of 2,4,6-trichlorophenol, bimetallic systems such as Pd/Zn, Ni/Zn, Cu/Zn, and Pt/Zn have been investigated. researchgate.net Among these, Pd/Zn showed a dramatic increase in reactivity compared to zinc alone. researchgate.net The enhanced reactivity in these bimetallic systems is attributed to mechanisms such as catalytic activation and enhanced corrosion. researchgate.net The secondary metal can act as a catalyst, facilitating the transfer of electrons from the zinc to the chlorophenol molecule. Other studies have also highlighted the improved catalytic performance of various bimetallic systems for dechlorinating organic pollutants. mdpi.comnih.gov

Bimetallic System Effect on 2,4,6-TCP Dechlorination Proposed Enhancement Mechanism
Pd/ZnDramatically increased reactivityCatalytic activation, Enhanced corrosion
Ni/ZnHigher reaction rate than plain zincCatalytic activation, Enhanced corrosion
Cu/ZnHigher reaction rate than plain zincCatalytic activation, Enhanced corrosion
Pt/ZnHigher reaction rate than plain zincCatalytic activation, Enhanced corrosion

In the presence of oxygen, zero-valent zinc can facilitate the formation of superoxide radicals (•O₂⁻). researchgate.net While direct evidence for the specific mechanism in trichlorophenol degradation is limited, the generation of reactive oxygen species (ROS) like superoxide is a known phenomenon in ZVZ systems. Zinc can act as an antioxidant by being a structural component of superoxide dismutase, an enzyme that converts superoxide radicals into less harmful species. nih.gov However, in abiotic systems, the interaction of ZVZ with dissolved oxygen can lead to the formation of these radicals, which can then participate in the degradation of organic pollutants. Studies have shown that zinc can inhibit hydroxyl radical formation in certain in-vitro systems, suggesting a complex role in radical chemistry. nih.gov The cytotoxicity of zinc oxide nanoparticles has been linked to the generation of ROS, including hydroxyl radicals (•OH), particularly under irradiation. rsc.org

The primary products of the reductive dechlorination of trichlorophenols by ZVZ are less chlorinated phenols and ultimately, phenol. researchgate.net However, in more reactive systems, such as the Pd/Zn bimetallic system, further reduction of the aromatic ring can occur. researchgate.net For instance, the degradation of 2,4,6-TCP with Pd/Zn has been shown to produce cyclohexanone, indicating the reduction of the phenol aromatic ring. researchgate.net This demonstrates that bimetallic systems can not only accelerate dechlorination but also promote deeper degradation of the aromatic structure.

Enzymatic Dehalogenation Mechanisms with Zinc-Coordinated Peroxidases

Enzymes, particularly peroxidases, play a role in the dehalogenation of chlorophenols. Dehaloperoxidase (DHP), a heme-containing enzyme, is capable of detoxifying trihalophenols using hydrogen peroxide as an oxidant. researchgate.net The catalytic efficiency and stability of DHP can be enhanced by coordinating it with zinc (II), forming a biomineralized composite (DHP&Zn-CP). researchgate.net This zinc-coordinated enzyme exhibits higher tolerance to hydrogen peroxide and prevents the bleaching of the heme active site. researchgate.net The mechanism of dehalogenation by DHP and horseradish peroxidase (HRP) is believed to involve two sequential one-electron oxidations of the chlorophenol substrate, leading to a cationic intermediate that facilitates the removal of chlorine. nih.gov

Mechanistic Ecotoxicological Modeling and Environmental Fate of Chlorophenols in Zinc-Impacted Systems

The environmental fate and ecotoxicological effects of chlorophenols in systems impacted by zinc are of significant concern. Heavy metals like zinc can induce epigenetic changes in organisms, which may lead to harmful effects. nih.gov The presence of zinc can influence the toxicity and degradation of chlorophenols. For example, in the concurrent removal of hexachlorobenzene (B1673134) and heavy metals like zinc using Ni/Fe nanoparticles, the presence of zinc was found to reduce the extent of the sequential dechlorination process. mdpi.com This suggests that zinc can interfere with certain remediation pathways. Mechanistic ecotoxicological models aim to understand how contaminants like zinc and chlorophenols affect biological systems at a molecular and cellular level, ultimately predicting their impact on populations and ecosystems. nih.gov These models are essential for assessing the environmental risk of co-contaminated sites.

Development and Application of Mechanistic Effect Models for Pollutant Interaction

Mechanistic effect models are increasingly utilized to predict the population-level effects of pollutant mixtures, moving beyond traditional standardized toxicity tests that assess single substances under controlled laboratory conditions. ugent.be These models aim to extrapolate effects from the sub-organismal level to the population or community level, providing a more ecologically relevant assessment of environmental risk. ugent.be

One prominent framework in this field is the Dynamic Energy Budget (DEB) theory. ecoshape.orgnioz.nlresearchgate.net DEB models describe the energy flow through an individual organism, quantifying processes such as food assimilation, maintenance, growth, and reproduction. ecoshape.orgnioz.nl When an organism is exposed to a toxicant, the model can simulate how the pollutant interferes with these energy fluxes, leading to sublethal effects. nih.gov

For mixtures of pollutants like zinc and chlorophenols, mechanistic models such as a generic individual-based model (IBM) implementation of the DEB theory can be employed. ugent.be These models can incorporate different approaches to mixture toxicity, such as independent action or damage addition, to predict the combined effects on a population. ugent.be For instance, a DEB-IBM was successfully used to predict the effects of copper and zinc mixtures on Daphnia magna populations, demonstrating the potential of these models for prospective and predictive risk assessment of chemical mixtures. ugent.be

The development of such models involves calibrating sub-models for toxicokinetics and toxicodynamics (TKTD) using data from chronic toxicity tests that measure endpoints like growth, reproduction, and survival over time. ugent.be By understanding the physiological modes of action of individual components of a mixture, these models can predict how their combination might lead to different effects at the population level. ugent.be

Studies on Bioaccumulation and Transport Mechanisms of Zinc and Chlorophenols in Diverse Environmental Matrices

The bioaccumulation and transport of zinc and chlorophenols in the environment are governed by a variety of physicochemical properties and environmental factors.

Zinc: Zinc is a persistent element that does not degrade in the environment but can change forms. nih.gov Its transport and bioavailability are highly dependent on the characteristics of the environmental matrix. In aquatic systems, the partitioning of zinc between the dissolved phase and sediment is influenced by factors such as pH. nih.gov In acidic waters, zinc tends to be in its more soluble and bioavailable form, Zn²⁺. nih.gov The transport of zinc can occur over long distances when associated with atmospheric particulate matter. fao.org In soil, zinc's mobility is generally low, particularly in soils with a pH of 5 or higher, as it tends to bind to soil particles. nih.gov

Chlorophenols: 2,4,6-trichlorophenol has a high potential for bioconcentration in aquatic organisms. nih.gov The tendency for chlorophenols to bioaccumulate generally increases with the degree of chlorination. waterquality.gov.au For example, bioconcentration factors for 2,4,5-trichlorophenol (B144370) in fathead minnows have been reported to be around 1800. waterquality.gov.au

The transport of chlorophenols in soil is a complex process influenced by their water solubility, the soil's pH, organic matter content, and texture. unl.pt Being weakly acidic, chlorophenols can form salts with alkaline metals in the aquatic environment, which are highly soluble in water. unl.pt In surface waters, 2,4,6-trichlorophenol may adsorb to sediment and suspended particles. nih.gov It is also subject to volatilization from water, with estimated half-lives of 20 days in a model river and 150 days in a model lake. nih.govnih.gov

CompoundEnvironmental MatrixBioaccumulation/Transport Finding
Zinc Aquatic SystemsTends to be more soluble and bioavailable in acidic waters (low pH). nih.gov
SoilMobility is generally low, especially in soils with a pH of 5 or higher. nih.gov
AtmosphereCan be transported over long distances when associated with particulate matter. fao.org
2,4,6-Trichlorophenol Aquatic OrganismsHigh potential for bioconcentration. nih.govresearchgate.net
SoilTransport is influenced by water solubility, soil pH, and organic matter content. unl.pt
Surface WaterAdsorbs to sediment and suspended particles; subject to volatilization. nih.gov

Influence of Environmental Factors on Degradation Mechanisms (e.g., pH, temperature, presence of co-contaminants)

The degradation of trichlorophenols in the presence of zinc is significantly influenced by various environmental factors.

pH: The pH of the surrounding medium is a critical factor in the degradation of chlorophenols. For instance, the reductive dechlorination of 2,4,6-trichlorophenol by zero-valent zinc is highly pH-dependent. In one study, the reactivity of zero-valent zinc towards 1,2,3-trichloropropane (B165214) showed a broad minimum between pH 8 and 10, with increased reactivity at both lower and higher pH values. erwiki.net This trend is linked to the solubility of the zinc oxide layer on the surface of the metal, which influences its reactivity. erwiki.net Similarly, in the degradation of 2,4,6-TCP using an iron-based advanced oxidation process, the degradation efficiency decreased as the initial solution pH was increased from 2 to 7. nih.gov The degradation of chlorophenols by potassium ferrate is also highly pH-dependent, with the optimal pH for maximum degradation decreasing as the number of chlorine substituents increases. nih.gov

Temperature: Temperature can influence the rate of degradation of chlorophenols. While specific studies on the temperature effects on zinc-trichlorophenol systems are limited, general principles of chemical kinetics suggest that reaction rates, including degradation, typically increase with temperature.

Presence of Co-contaminants: The presence of other chemicals can either inhibit or enhance the degradation of chlorophenols. For example, the presence of 300 mM chloride significantly accelerated the degradation of 2,4,6-TCP in a zero-valent iron-persulfate system. nih.gov Conversely, in other systems, chloride had little effect or even an opposite effect. nih.gov Co-contaminants can compete for reactive sites on the catalyst or scavenger radicals, thereby inhibiting the degradation of the target compound. For instance, the presence of 1,1,1-trichloroethane (B11378) (TCA) and 1,1-dichloroethene (DCE) was found to inhibit the biodegradation of 1,4-dioxane. nih.gov The nature of this inhibition (competitive or non-competitive, reversible or irreversible) depends on the specific microorganisms and the co-contaminants involved. nih.gov

Environmental FactorInfluence on Degradation of TrichlorophenolExample Research Finding
pH Highly influential on the rate of degradation.The reactivity of zero-valent zinc towards a chlorinated compound showed a minimum between pH 8 and 10, increasing at more acidic or alkaline conditions. erwiki.net
Degradation of 2,4,6-TCP using an iron-based system was most efficient at a low pH of 2. nih.gov
Temperature Generally, an increase in temperature is expected to increase the rate of degradation.Not extensively detailed in the provided search results for zinc-trichlorophenol systems.
Co-contaminants Can have both inhibitory and acceleratory effects.High concentrations of chloride accelerated the degradation of 2,4,6-TCP in a specific zero-valent iron system. nih.gov
Chlorinated solvents like TCA and DCE inhibited the biodegradation of 1,4-dioxane. nih.gov

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating, identifying, and quantifying chemical compounds. For zinc trichlorophenate, its constituent trichlorophenols, and their degradation byproducts, both gas and liquid chromatography are extensively utilized.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like trichlorophenols. The methodology often involves a derivatization step to convert the polar phenolic compounds into more volatile and thermally stable derivatives, which enhances their chromatographic behavior and detection. s4science.atresearchgate.net A common derivatization agent is acetic anhydride, which reacts with chlorophenols in an alkaline aqueous solution to form esters. s4science.at These less polar ester derivatives are more suitable for GC analysis. s4science.at Another approach is silylation, for instance, using trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), which reacts instantaneously with phenolic compounds at room temperature. researchgate.net

The separation is typically achieved on a capillary column, such as a DB-5 or TraceGOLD™ TG-Dioxin GC column, followed by detection with a mass spectrometer. thermofisher.comchromforum.org The mass spectrometer provides definitive identification of the compounds based on their mass spectra and allows for sensitive quantification. For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer can be employed. thermofisher.com

Table 1: GC-MS Conditions for Chlorophenolic Compound Analysis

ParameterConditionReference
InstrumentationTRACE 1610 GC with TSQ 9610 triple quadrupole MS thermofisher.com
ColumnTraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) thermofisher.com
DerivatizationIn situ acetylation with acetic anhydride ncasi.org
Ion SourceAdvanced Electron Ionization (AEI) thermofisher.com
Detection LimitsLow µg/L range ncasi.org

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For the analysis of chlorophenols, reversed-phase HPLC is commonly employed, often with a C18 column. tandfonline.coms4science.at The separation is achieved by partitioning the analytes between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. jcsp.org.pkasianpubs.org

Detection in HPLC can be accomplished using various detectors, including photodiode array (PDA) detectors, which provide spectral information, and electrochemical detectors, which offer high sensitivity. tandfonline.coms4science.at For instance, a method has been developed for the trace determination of chlorophenols in the 0.2-2.0 ppb range using HPLC with electrochemical detection. jcsp.org.pk

Table 2: HPLC Conditions for Chlorophenol Analysis

ParameterConditionReference
InstrumentationPerkinElmer Altus UPLC system with PDA detector s4science.at
ColumnLiChrosorb RP-18 (5 µm, 12.5 cm x 4 mm) tandfonline.com
Mobile PhaseWater-acetonitrile gradient jcsp.org.pk
DetectionElectrochemical or Photodiode Array (PDA) tandfonline.coms4science.at
Detection Limits0.03-0.05 µg/L nih.gov

Electrochemical Sensor Development for Trichlorophenol Detection and Monitoring

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and in-situ detection of trichlorophenols. rsc.orgnih.gov These sensors are typically based on the electrochemical oxidation of the phenolic group on the surface of a modified electrode. utah.edu Various nanomaterials have been explored to enhance the sensitivity and selectivity of these sensors. For example, a sensor based on copper oxide (CuO) nanostructures modified on a glassy carbon electrode (GCE) has been developed for the detection of 2,4,6-trichlorophenol (B30397). acs.orgscispace.com This sensor demonstrated a low limit of detection of 0.046 μM. acs.orgscispace.com Another approach involves the use of a ZnO hollow quasi-sphere modified carbon paste electrode, which exhibited a detection limit of 0.4 μM for 2,4,6-trichlorophenol. samipubco.com The development of these sensors is a key area of research for real-time environmental monitoring. x-mol.netuit.no

Table 3: Performance of Electrochemical Sensors for 2,4,6-Trichlorophenol

Sensor MaterialLinear RangeLimit of Detection (LOD)Reference
CuO/Nafion/GCE1 to 120 µM0.046 µM acs.orgscispace.com
ZnO hollow quasi-sphere modified carbon paste electrode1.0 to 500.0 µM0.4 µM samipubco.com

Spectrometric Methods for Trace Elemental Analysis (e.g., Zinc Concentration Determination)

To fully characterize this compound, it is essential to determine the concentration of zinc. Spectrometric methods are the primary techniques for trace elemental analysis. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting zinc at sub-fg levels in individual airborne particles and at concentrations of 0.05-7.53 μg/L in high-purity zinc. rsc.orgresearchgate.net This technique involves introducing the sample into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio. rsc.org

Atomic Absorption Spectrometry (AAS) is another robust and reliable method for zinc analysis. olympianwatertesting.com It measures the absorption of light by free atoms in the gaseous state. olympianwatertesting.com Spectrophotometric methods, which are often simpler and more accessible, have also been developed for zinc determination. semanticscholar.orgresearchgate.netresearchgate.netdoaj.org These methods typically involve the formation of a colored complex between zinc and a specific ligand, with the concentration determined by measuring the absorbance of light at a specific wavelength. semanticscholar.orgresearchgate.netdoaj.org For instance, a method using 2-hydroxynaphthaldehydebenzoylhydrazone (HNABH) has a detection limit of 1 µg/L for zinc. semanticscholar.org

Table 4: Comparison of Spectrometric Methods for Zinc Determination

MethodPrincipleTypical Detection LimitReference
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ionization in plasma and mass-to-charge ratio separation0.05-7.53 µg/L researchgate.net
Atomic Absorption Spectrometry (AAS)Absorption of light by free atomsVaries with instrument and matrix olympianwatertesting.com
Spectrophotometry (with HNABH)Formation of a colored complex1 µg/L semanticscholar.org

Method Detection Limit (MDL) Determination and Quality Assurance Protocols in Environmental Analysis

Ensuring the reliability and scientific credibility of environmental data is achieved through rigorous quality assurance (QA) and quality control (QC) programs. researchgate.net A key component of this is the determination of the Method Detection Limit (MDL), which is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The MDL is determined by analyzing a series of replicate samples spiked at a concentration near the estimated MDL. epa.govepa.gov

For the analysis of phenols, U.S. EPA Method 528 provides guidelines for MDL determination, with reported MDLs for various chlorophenols ranging from 0.02 to 0.58 µg/L. epa.gov Quality assurance protocols in environmental analysis encompass a holistic approach, including comprehensive planning, defined data quality objectives, use of standard operating procedures, and regular analysis of quality control samples such as laboratory reagent blanks, fortified blanks, and matrix spikes. researchgate.net These protocols are essential for generating trustworthy and scientifically defensible results. researchgate.net

Theoretical Frameworks and Future Research Directions

Theoretical Advances in Zinc-Phenate Coordination Chemistry and Ligand Design

The coordination chemistry of zinc with phenolate (B1203915) ligands is a rich field, offering insights into the structure, bonding, and reactivity of the resulting complexes. Zinc's flexible coordination geometry, typically ranging from four to six-coordinate, allows for a diverse array of molecular architectures. nih.gov Theoretical advances in this area are crucial for understanding and predicting the properties of compounds like zinc trichlorophenate.

Furthermore, the design of novel polydentate ligands incorporating the trichlorophenate moiety could lead to new dinuclear or polynuclear zinc complexes. acs.orgnih.gov Research has demonstrated the synthesis of various dinuclear zinc complexes using pentadentate phenolate ligands. nih.gov Applying this approach to trichlorophenate could yield complexes with unique catalytic or material properties. The exploration of different ligand systems, such as those incorporating nitrogen or other donor atoms alongside the phenolate oxygen, can fine-tune the coordination environment of the zinc ion, potentially leading to complexes with tailored functionalities. nih.gov

Table 1: Potential Research Thrusts in Zinc-Phenate Ligand Design

Research AreaTheoretical ApproachObjectivePotential Outcome
Substituent EffectsDensity Functional Theory (DFT)Model the electronic and steric influence of chloro-substituents on the Zn-O bond.Predict stability and reactivity of different zinc chlorophenate isomers.
Polydentate Ligand SynthesisMolecular Mechanics and Quantum Mechanics (QM/MM)Design novel ligands incorporating the trichlorophenate unit with additional donor atoms.Creation of new polynuclear zinc clusters with unique structural motifs.
Coordination DynamicsAb Initio Molecular Dynamics (AIMD)Simulate the dynamic behavior of ligands around the zinc center in solution.Understand ligand exchange mechanisms and solution-state stability. nih.gov

Development of Novel Zinc-Based Materials for Targeted Environmental Applications

Zinc-based materials, particularly zinc oxide (ZnO), are extensively studied for environmental remediation due to their photocatalytic and adsorbent properties. researchgate.net this compound can be envisioned as a precursor for synthesizing novel zinc-based materials. For instance, controlled thermal decomposition of this compound could yield ZnO nanoparticles potentially doped with chlorine, which might alter their electronic band structure and enhance their photocatalytic efficiency under visible light. mdpi.com

Another promising direction is the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs). A sustainable zinc-based MOF has been developed for the adsorptive removal of emerging contaminants like synthetic dyes. acs.org By designing appropriate organic linkers that can coordinate with the this compound unit, it may be possible to construct porous MOFs tailored for the selective adsorption of specific environmental pollutants. These materials could target chlorinated organic compounds, leveraging potential π-π stacking or halogen bonding interactions.

The environmental fate of zinc itself is a critical consideration. Zinc can be introduced into soil and water from various sources, and its bioavailability and toxicity depend heavily on its chemical form and the surrounding environmental conditions like pH and the presence of organic matter. sciencelearn.org.nzzinc.org.in Research into novel zinc-based materials must therefore include thorough studies on their long-term stability and the potential for zinc leaching into the environment. sciencelearn.org.nzzinc.org.in

Advanced Computational Modeling of Degradation Pathways and Environmental Transformations

Understanding the environmental fate of this compound is essential. Advanced computational modeling provides a powerful tool to predict its degradation pathways and transformations in various environmental compartments. While experimental studies on the reductive dechlorination of 2,4,6-trichlorophenol (B30397) by zero-valent zinc have been conducted, computational models can provide deeper mechanistic insights. nih.gov

Quantum mechanical calculations can be employed to model the step-by-step mechanism of dechlorination, identifying reaction intermediates and transition states. This can help elucidate whether the degradation proceeds via direct reduction by zinc metal or through more complex pathways involving radical species. researchgate.net Such models can predict the final degradation products, assessing the potential for the formation of less chlorinated, and potentially less toxic, phenols.

Furthermore, computational models can simulate the interaction of this compound with soil and sediment components. tandfonline.com Molecular dynamics simulations can model the adsorption and desorption processes on mineral surfaces (like clays (B1170129) and iron oxides) and natural organic matter. These models can help predict the mobility and bioavailability of the compound in soil and aquatic systems, which is crucial for environmental risk assessment. The solubility and mobility of zinc are largely controlled by sorption processes, which are influenced by pH and the presence of other minerals. tandfonline.com

Interdisciplinary Research Integrating Materials Science, Environmental Chemistry, and Computational Approaches

Addressing the complex questions surrounding this compound requires a highly interdisciplinary approach. The development and application of materials derived from this compound necessitate a synergistic integration of materials science, environmental chemistry, and computational modeling. ucsb.eduvanderbilt.edu

For example, materials scientists could focus on the synthesis and characterization of new zinc-based materials, such as the aforementioned MOFs or surface-modified ZnO nanoparticles. researchgate.netmdpi.com Environmental chemists would then be essential for rigorously testing the performance of these materials for specific applications, such as the removal of pollutants from water, and for studying their environmental impact and degradation. sciencelearn.org.nz

Simultaneously, computational chemists can support and guide these experimental efforts. colorado.edu Predictive modeling can screen potential ligand designs for new materials before their synthesis, saving time and resources. semiengineering.com Computational simulations of pollutant-material interactions can help explain the observed adsorption or catalytic activities at a molecular level. This integrated "design-synthesize-test-model" loop represents a modern and efficient paradigm for materials research.

Emerging Challenges and Opportunities in Understanding Complex Zinc-Organic Interactions

The study of zinc-organic interactions is continually evolving, presenting both challenges and exciting opportunities. A primary challenge is the complexity of these interactions in real-world environmental systems. The speciation of zinc, its binding with dissolved and particulate organic matter, and its interaction with biological systems are intricate processes that are difficult to fully characterize. zinc.org.innih.gov

However, these challenges open up new research frontiers. The rise of aqueous zinc-organic batteries, for example, highlights the potential for harnessing zinc-organic chemistry for new energy storage technologies. researchgate.netnih.gov While not directly related to this compound's traditional uses, this emerging field showcases the vast, untapped potential of designing and understanding redox-active organic materials that can reversibly interact with zinc ions.

An opportunity exists to apply the advanced analytical and spectroscopic techniques used in these emerging fields to study compounds like this compound. Techniques such as advanced mass spectrometry, X-ray absorption spectroscopy, and various forms of microscopy can provide unprecedented detail on the coordination environment of zinc and the transformation of the organic ligand in complex matrices. By bridging the knowledge from diverse fields—from environmental toxicology to energy storage—a more holistic understanding of the chemistry and impact of zinc-organic compounds can be achieved.

Q & A

Q. How can epidemiological studies differentiate this compound exposure effects from co-occurring pollutants in occupational settings?

  • Methodological Answer : Use biomonitoring (e.g., urinary trichlorophenol metabolites) coupled with geographic information systems (GIS) to map exposure hotspots. Apply causal inference models (e.g., directed acyclic graphs, DAGs) to adjust for confounders like dioxin co-exposure. Collaborate with industrial hygiene databases to reconstruct historical exposure levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.